Cas no 2309465-76-5 (2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid)

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid is a specialized organic compound featuring a spirocyclic structure with a 4-bromophenyl substituent and a carboxylic acid functional group. Its unique molecular architecture, combining a rigid spiro[3.5]nonane core with a flexible acetic acid side chain, makes it a valuable intermediate in medicinal chemistry and drug discovery. The bromophenyl moiety enhances its utility in cross-coupling reactions, while the carboxylic acid group allows for further derivatization. This compound is particularly suited for applications in the synthesis of bioactive molecules, where its structural complexity and functional group compatibility enable precise modifications for target-oriented research.
2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid structure
2309465-76-5 structure
商品名:2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
CAS番号:2309465-76-5
MF:C16H20BrNO3
メガワット:354.238903999329
CID:6083142
PubChem ID:165739040

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-7429323
    • 2309465-76-5
    • 2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
    • 2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
    • インチ: 1S/C16H20BrNO3/c17-13-3-1-12(2-4-13)16(21-9-14(19)20)7-5-15(6-8-16)10-18-11-15/h1-4,18H,5-11H2,(H,19,20)
    • InChIKey: STVJJHWFKBBLOU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(CCC2(CNC2)CC1)OCC(=O)O

計算された属性

  • せいみつぶんしりょう: 353.06266g/mol
  • どういたいしつりょう: 353.06266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 58.6Ų

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7429323-0.5g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
0.5g
$1084.0 2025-03-11
Enamine
EN300-7429323-0.1g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
0.1g
$993.0 2025-03-11
Enamine
EN300-7429323-5.0g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
5.0g
$3273.0 2025-03-11
Enamine
EN300-7429323-10.0g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
10.0g
$4852.0 2025-03-11
Enamine
EN300-7429323-0.05g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
0.05g
$948.0 2025-03-11
Enamine
EN300-7429323-2.5g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
2.5g
$2211.0 2025-03-11
Enamine
EN300-7429323-1.0g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
1.0g
$1129.0 2025-03-11
Enamine
EN300-7429323-0.25g
2-{[7-(4-bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2309465-76-5 95.0%
0.25g
$1038.0 2025-03-11

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid 関連文献

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acidに関する追加情報

2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic Acid: A Comprehensive Overview

The compound 2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid, with the CAS number 2309465-76-5, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which combines a bicyclic system with an oxygen-containing functional group, making it a fascinating subject for both theoretical and applied research.

The molecular structure of this compound is defined by the presence of a spiro ring system, specifically a 2-azaspiro[3.5]nonane moiety, which is fused with a 4-bromophenyl group at the 7-position. The spiro ring system is further connected to an acetic acid group via an ether linkage, resulting in the formation of the oxyacetic acid moiety. This intricate architecture endows the compound with unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of spirocyclic compounds in drug design due to their ability to adopt rigid conformations, which can enhance binding affinity to target proteins. The presence of the bromine atom in the 4-bromophenyl group introduces additional electronic and steric effects, further modulating the compound's chemical reactivity and pharmacokinetic properties.

From a synthetic perspective, the construction of such complex molecules requires sophisticated methodologies, often involving multi-step synthesis strategies such as ring-closing metathesis or nucleophilic substitution reactions. The synthesis of this compound has been reported in several high-impact journals, underscoring its significance in organic synthesis research.

In terms of applications, this compound has shown promise in various areas, including as a potential lead molecule for drug discovery. Its spirocyclic framework has been implicated in modulating enzyme activity, making it a candidate for therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Moreover, computational studies have revealed that this compound exhibits favorable pharmacokinetic profiles, including good solubility and permeability, which are critical attributes for drug candidates. These findings have further fueled interest in exploring its therapeutic potential through preclinical studies.

In conclusion, the compound 2-{[7-(4-Bromophenyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid represents a remarkable example of how complex molecular architectures can be harnessed for advancing chemical and pharmaceutical research. Its unique structure and promising biological properties make it a subject of continued scientific investigation.

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